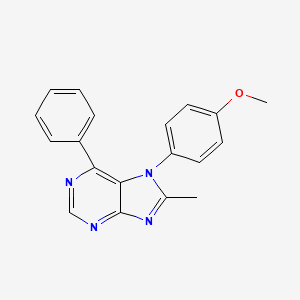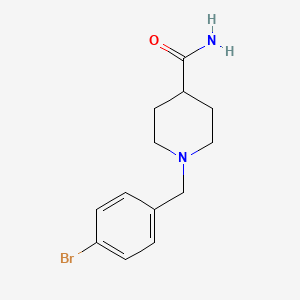
1-(4-bromobenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
1-(4-bromobenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is a G-protein coupled receptor that is involved in the regulation of pain, anxiety, and mood. By blocking the NOP receptor, 1-(4-bromobenzyl)-4-piperidinecarboxamide can modulate the activity of various neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been found to reduce anxiety-like behavior in rodents, as well as to alleviate chronic pain. The compound has also been shown to inhibit drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromobenzyl)-4-piperidinecarboxamide in laboratory experiments include its high selectivity for the NOP receptor, its ability to modulate multiple neurotransmitter systems, and its potential therapeutic applications in various medical conditions. However, the limitations of using 1-(4-bromobenzyl)-4-piperidinecarboxamide in laboratory experiments include its relatively low potency and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 1-(4-bromobenzyl)-4-piperidinecarboxamide. One potential avenue of research is to optimize the pharmacokinetic properties of the compound to improve its efficacy and reduce its side effects. Another direction is to explore the potential therapeutic applications of 1-(4-bromobenzyl)-4-piperidinecarboxamide in other medical conditions such as addiction and withdrawal symptoms. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-(4-bromobenzyl)-4-piperidinecarboxamide.
Méthodes De Synthèse
The synthesis of 1-(4-bromobenzyl)-4-piperidinecarboxamide involves the reaction of 4-bromobenzylamine with 4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Applications De Recherche Scientifique
1-(4-bromobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has shown promising results in the treatment of anxiety and depression, as well as in the management of chronic pain. The compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-3-1-10(2-4-12)9-16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRPSDRRQDOFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

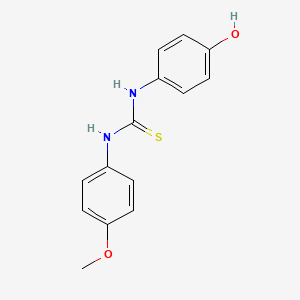
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
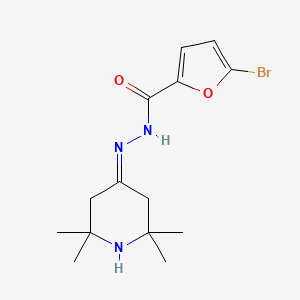
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
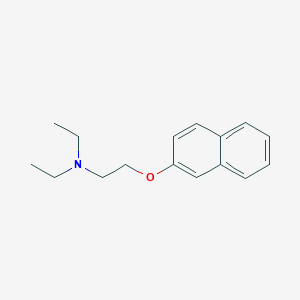

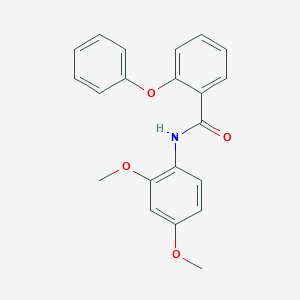
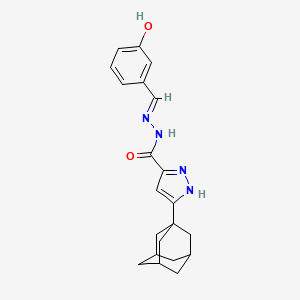
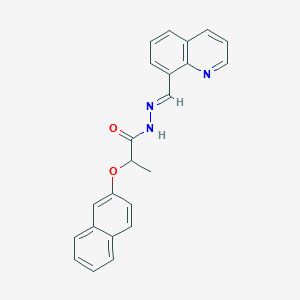
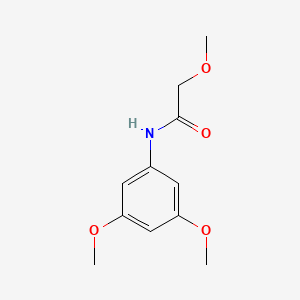
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
